5-Ethyl-1,3-diphenylpyrimidine-2,4-dione
Description
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione is a pyrimidine derivative featuring a six-membered heterocyclic ring with two ketone groups at positions 2 and 2. The compound is substituted with an ethyl group at position 5 and phenyl groups at positions 1 and 3.
Properties
CAS No. |
61161-16-8 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-ethyl-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c1-2-14-13-19(15-9-5-3-6-10-15)18(22)20(17(14)21)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
InChI Key |
VDVBSLFWZVWTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in Pyrimidine-2,4-dione Family
Key Compounds :
- 5-(2-Hydroxyethyl)pyrimidin-2,4-dione (1)
5-(3-Hydroxypropyl)pyrimidin-2,4-dione (2)
5-Ethyl-1,3-dimethylimidazolidine-2,4-dione (BD02153811)
Comparison Table :
| Compound | Ring System | Substituents (Positions) | Key Properties |
|---|---|---|---|
| Target Compound | Pyrimidine-2,4-dione | 5-Ethyl, 1,3-Diphenyl | Likely high lipophilicity, planar structure |
| 5-(2-Hydroxyethyl) (1) | Pyrimidine-2,4-dione | 5-Hydroxyethyl | Polar, moderate solubility in water |
| BD02153811 | Imidazolidine-2,4-dione | 5-Ethyl, 1,3-Dimethyl | Higher ring strain, reduced conjugation |
Substituent Effects on Physicochemical Properties
Ethyl vs. Hydroxyalkyl Groups :
Ethyl substituents (as in the target compound) enhance lipophilicity, whereas hydroxyethyl or hydroxypropyl groups (e.g., compounds 1 and 2) increase polarity and water solubility .Phenyl vs. Methyl Substituents :
The diphenyl groups in the target compound likely improve π-π stacking interactions, enhancing crystallinity and thermal stability. In contrast, methyl groups (e.g., BD02153811) reduce steric hindrance but offer weaker intermolecular interactions .
Electronic and Spectral Properties
- Dipole Moments: Pyran-2,4-dione derivatives (e.g., bis-β-enamino-pyran-2,4-diones) exhibit polarity, with dipole moments ranging from 2.8–5.2 Debye. The target compound’s dipole moment is expected to be lower due to symmetrical phenyl substitution .
NMR Correlations :
DFT-calculated NMR chemical shifts for pyran-2,4-diones show excellent agreement with experimental data (R² = 0.93–0.94). Similar computational approaches could predict the target compound’s spectral features .
Stability and Intermolecular Interactions
- Crystal Packing : Pyran-2,4-diones exhibit H...H, O...H, and H...C contacts as dominant intermolecular interactions. The target compound’s diphenyl groups may favor π-π stacking and C-H...O hydrogen bonding, enhancing crystal stability .
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